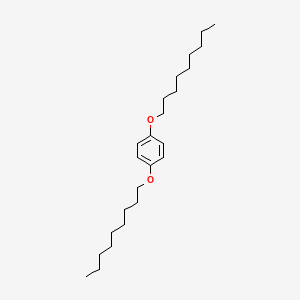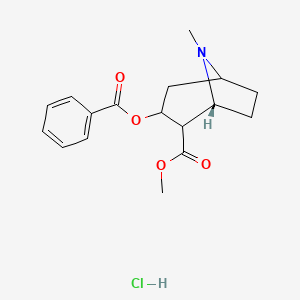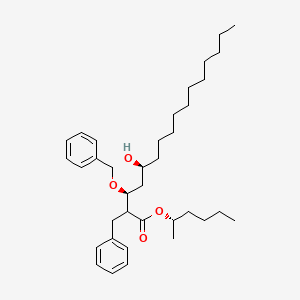
(S)-Hexan-2-yl (3S,5S)-2-benzyl-3-(benzyloxy)-5-hydroxyhexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate typically involves multiple steps, including esterification and protection-deprotection strategies. The starting materials often include hexyl alcohol and benzyl bromide, which undergo esterification in the presence of a strong acid catalyst . The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Chemistry
In chemistry, Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate is used as a reference standard for the identification and quantification of similar compounds .
Biology
In biological research, this compound is utilized in metabolic studies to trace biochemical pathways .
Medicine
In the medical field, it serves as a model compound for studying drug metabolism and pharmacokinetics .
Industry
Industrially, it is used in the synthesis of more complex molecules and as a precursor in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate involves its interaction with specific enzymes and receptors in biological systems. The compound binds to these molecular targets, altering their activity and thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-[(S)-2-(formylamino)-4-methyl-pentanoyl]oxyhexadecanoate
- N-Formyl-L-leucine (1S)-1-[(2S,3S)-2-(Phenylmethoxy)-3-[(phenylmethoxy)carbonyl]nonyl]dodecyl Ester-d3
Uniqueness
What sets Benzyl (2S,3S,5S)-2-Hexyl-3-benzyloxy-5-hydroxyhexadecanoate apart from similar compounds is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it highly versatile in research applications .
Properties
Molecular Formula |
C36H56O4 |
|---|---|
Molecular Weight |
552.8 g/mol |
IUPAC Name |
[(2S)-hexan-2-yl] (3S,5S)-2-benzyl-5-hydroxy-3-phenylmethoxyhexadecanoate |
InChI |
InChI=1S/C36H56O4/c1-4-6-8-9-10-11-12-13-20-26-33(37)28-35(39-29-32-24-18-15-19-25-32)34(27-31-22-16-14-17-23-31)36(38)40-30(3)21-7-5-2/h14-19,22-25,30,33-35,37H,4-13,20-21,26-29H2,1-3H3/t30-,33-,34?,35-/m0/s1 |
InChI Key |
IQLQRXWONXPFEN-PCMLRVNNSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@@H](C(CC1=CC=CC=C1)C(=O)O[C@@H](C)CCCC)OCC2=CC=CC=C2)O |
Canonical SMILES |
CCCCCCCCCCCC(CC(C(CC1=CC=CC=C1)C(=O)OC(C)CCCC)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


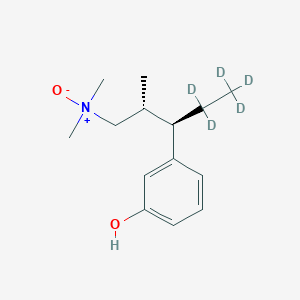
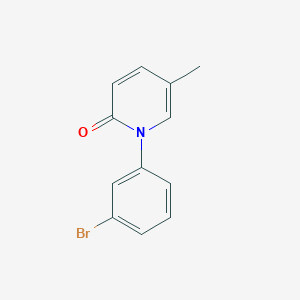
![N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B13404172.png)
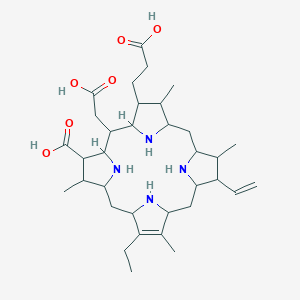
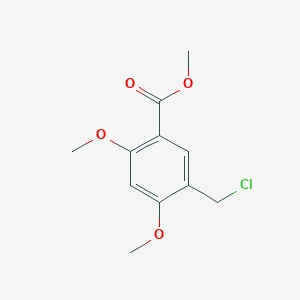
![2-(3,4-Dimethoxyphenyl)-6-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13404211.png)
![2-(Propan-2-ylideneamino)oxyethyl 2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate](/img/structure/B13404213.png)
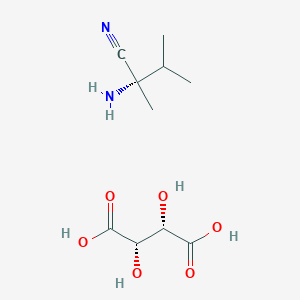
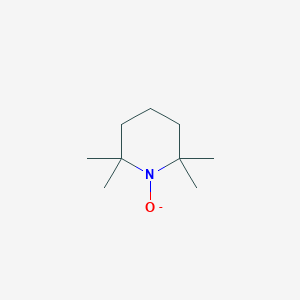
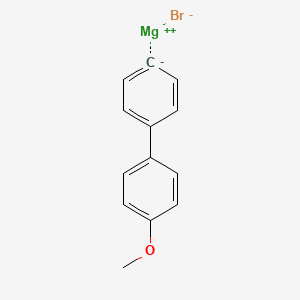
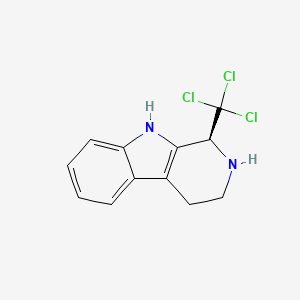
![3-(4-Methoxyphenoxy)-2-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methylamino]-3-oxopropanoic acid](/img/structure/B13404233.png)
